molecular formula C6H10ClN3 B598860 1-(azetidin-3-yl)-1H-imidazole hydrochloride CAS No. 153836-44-3

1-(azetidin-3-yl)-1H-imidazole hydrochloride

Cat. No.: B598860
CAS No.: 153836-44-3
M. Wt: 159.617
InChI Key: LOXVISDLNHWOKO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-imidazole hydrochloride is a valuable chemical synthon that incorporates two privileged pharmacophores in medicinal chemistry: the azetidine and the imidazole rings. The azetidine ring is a saturated four-membered nitrogen heterocycle that serves as a key scaffold in drug discovery, featured in therapeutics such as the antihypertensive agent azelnidipine and various antibiotic classes . It is widely utilized as a constrained bioisostere for conventional functional groups and as a building block for synthesizing conformationally restricted amino acid analogues, which are crucial for developing novel peptides and probing biological function . The imidazole moiety is a fundamental component of many natural substances, including the amino acid histidine, and is present in a wide array of bioactive compounds with documented antibacterial, antifungal, antiviral, and antiulcer activities . The integration of these two structures into a single molecule creates a versatile hybrid intermediate. This compound is particularly useful for constructing more complex molecular architectures aimed at overcoming antibiotic resistance, especially against Gram-negative ESKAPE pathogens, through the development of novel antimicrobial hybrids and conjugates . Its mechanism of action in research settings is derived from its constituent parts; the imidazole ring can interact with biological targets via hydrogen bonding and coordination to metal ions, while the azetidine ring introduces significant conformational strain, potentially leading to high affinity and selectivity for target proteins . Researchers employ this compound as a critical starting material in the synthesis of specialized amino acids and for generating diverse chemical libraries in the search for new therapeutic agents targeting neurodegenerative disorders, cancer, and infectious diseases .

Properties

IUPAC Name

1-(azetidin-3-yl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-9(5-7-1)6-3-8-4-6;/h1-2,5-6,8H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVISDLNHWOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705398
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153836-44-3
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The azetidine and imidazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine and imidazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Molecular Formula Pharmacological Activity Key Findings References
1-(Azetidin-3-yl)-1H-imidazole HCl Azetidine + imidazole C₆H₁₀ClN₃ Pharmaceutical intermediate High purity (≥99%); used in TRPC channel modulator synthesis
SKF96365 Phenoxy-substituted imidazole C₂₄H₂₉ClN₂O₃ SOCE/TRPC channel inhibitor Inhibits PASMC proliferation; IC₅₀ = 10–20 μM in IPAH models
Dexmedetomidine HCl 4-(2,3-dimethylphenyl)-imidazole C₁₃H₁₆N₂·HCl α₂-adrenoreceptor agonist Sedative/analgesic; molecular weight = 236.7; FDA-approved for ICU sedation
1-(3-Chloropropyl)-1H-imidazole HCl Chloropropyl-substituted imidazole C₆H₉Cl₂N₂ Building block for drug synthesis CAS: 53710-78-4; used in alkylation reactions
3-(1H-Imidazol-1-ylmethyl)benzoic acid Benzoic acid + imidazole C₁₁H₁₁ClN₂O₂ Not specified Molecular weight = 238.67; potential use in metal-organic frameworks

Pharmacological and Biochemical Differentiation

(a) TRPC Channel Modulation

  • 1-(Azetidin-3-yl)-1H-imidazole HCl is a precursor for TRPC3/6/7 modulators, which regulate calcium signaling in pulmonary arterial smooth muscle cells (PASMCs) .
  • SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole HCl) directly inhibits store-operated calcium entry (SOCE) with 10–20 μM efficacy , attenuating PASMC proliferation in idiopathic pulmonary arterial hypertension (IPAH) .

(c) Antifungal Activity

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Compound Solubility Stability Key Applications
1-(Azetidin-3-yl)-1H-imidazole HCl Water-soluble (HCl salt) Stable at RT; hygroscopic Drug intermediate for TRPC modulators
SKF96365 DMSO-soluble Light-sensitive SOCE inhibition in cardiovascular research
Dexmedetomidine HCl Water-soluble Stable under refrigeration ICU sedation, procedural analgesia
1-(3-Chloropropyl)-1H-imidazole HCl Ethanol-soluble Moisture-sensitive Alkylation reactions in organic synthesis

Biological Activity

1-(Azetidin-3-yl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 153836-44-3
  • Molecular Formula : C6H10ClN3
  • Molecular Weight : 163.62 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of azetidine derivatives with imidazole under controlled conditions. Various synthetic routes have been explored, including:

  • Nucleophilic Substitution : Azetidine acts as a nucleophile, attacking electrophilic centers in imidazole derivatives.
  • Cyclization Reactions : This method facilitates the formation of the imidazole ring while incorporating the azetidine moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent. Key findings include:

Anticancer Activity

Research has shown that compounds containing azetidine and imidazole structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies indicated that the compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting effective inhibition of tumor growth .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro assays revealed that it exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

One of the most promising aspects of this compound is its ability to inhibit key enzymes involved in disease pathways. For example, it has been identified as a potent inhibitor of certain kinases associated with cancer progression .

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

  • Binding Affinity : The azetidine ring enhances binding affinity to target proteins, increasing the efficacy of inhibition.
  • Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may alter downstream signaling pathways that promote cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a recent study, researchers investigated the efficacy of this compound on human breast cancer cell lines. The results showed significant apoptosis induction and reduced cell viability compared to control groups. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound against various pathogens. The results indicated that it inhibited bacterial growth effectively at concentrations below 50 µg/mL. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in low micromolar range
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionPotent kinase inhibitor

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(azetidin-3-yl)-1H-imidazole hydrochloride?

The synthesis typically involves multi-step reactions starting from azetidine and imidazole derivatives. Key steps include nucleophilic substitution or coupling reactions under controlled conditions. For example, reactions may require:

  • Temperature control : Optimized heating (e.g., reflux in toluene) to facilitate ring closure .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
  • Catalysts : Transition metals (e.g., palladium or copper salts) to accelerate coupling steps . Post-synthesis purification often employs column chromatography or recrystallization to isolate the hydrochloride salt .

Q. What spectroscopic techniques are most suitable for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the azetidine ring connectivity and imidazole substitution pattern .
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., ESI+ for [M+H]+[M+H]^+) .
  • Infrared (IR) spectroscopy : Identification of N-H and C-Cl stretches in the hydrochloride salt .

Q. What are the recommended storage conditions for this compound?

Storage recommendations vary across sources:

SourceConditionCitation
Catalog ARoom temperature, sealed container
MSE Supplies2–8°C, moisture-free
To resolve discrepancies, conduct stability studies using thermogravimetric analysis (TGA) or accelerated aging tests under varying humidity and temperature conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) across studies?

Discrepancies may arise from impurities or polymorphic forms. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions .
  • Single-crystal X-ray diffraction : For unambiguous structural confirmation using software like SHELXL .
  • Cross-validation : Compare data with independently synthesized batches or reference standards .

Q. What strategies optimize reaction yield when synthesizing this compound with moisture-sensitive intermediates?

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis .
  • Drying agents : Molecular sieves or anhydrous solvents (e.g., THF over Na/benzophenone) .
  • Real-time monitoring : In-situ FTIR or HPLC to track intermediate stability .

Q. How do steric and electronic effects of the azetidine ring influence reactivity compared to other heterocycles?

The azetidine ring’s smaller size (4-membered) increases ring strain, enhancing nucleophilicity at the nitrogen. Computational studies (e.g., DFT calculations) predict:

  • Lower activation energy : For ring-opening reactions vs. pyrrolidine or piperidine derivatives .
  • pH-dependent stability : Protonation at the azetidine nitrogen alters electron density, affecting ligand-metal coordination in catalysis .

Q. What experimental approaches determine the binding affinity of this compound to biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence polarization : Competitive binding assays using labeled ligands .

Methodological Considerations

Q. How can computational chemistry predict the reactivity of this compound under varying pH?

  • pKa prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the azetidine nitrogen .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous vs. non-polar environments .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Side reactions : Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-alkylation) .
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches .

Data Contradictions and Validation

Q. How should researchers address conflicting data on biological activity in the literature?

  • Dose-response studies : Establish EC50_{50} values across multiple cell lines or assays .
  • Structural analogs : Compare activity with related imidazole derivatives (e.g., dexmedetomidine hydrochloride) to identify pharmacophores .

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